
6-Cyclopropylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Cyclopropylpyridin-3-ol is a chemical compound with the molecular formula C8H9NO and a molecular weight of 135.16 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a cyclopropyl group attached to the pyridine ring makes this compound unique and interesting for various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopropylpyridin-3-ol typically involves the cyclopropylation of pyridin-3-ol. One common method is the reaction of pyridin-3-ol with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Cyclopropylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form cyclopropyl-substituted pyridines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopropylpyridine-3-one, while reduction can produce cyclopropylpyridine .
Wissenschaftliche Forschungsanwendungen
6-Cyclopropylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 6-Cyclopropylpyridin-3-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. Detailed studies on its mechanism of action are still ongoing, but it is believed to modulate various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Cyclopropoxypyridine-3-ol: Similar in structure but with an oxygen atom replacing the hydroxyl group.
Cyclopropylpyridine: Lacks the hydroxyl group present in 6-Cyclopropylpyridin-3-ol.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl group and the hydroxyl group on the pyridine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H9NO |
|---|---|
Molekulargewicht |
135.16 g/mol |
IUPAC-Name |
6-cyclopropylpyridin-3-ol |
InChI |
InChI=1S/C8H9NO/c10-7-3-4-8(9-5-7)6-1-2-6/h3-6,10H,1-2H2 |
InChI-Schlüssel |
AAMZJLZNUTWIIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


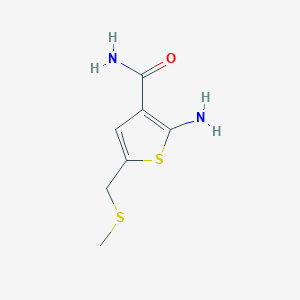
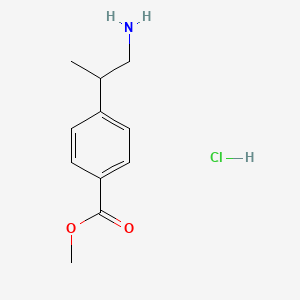
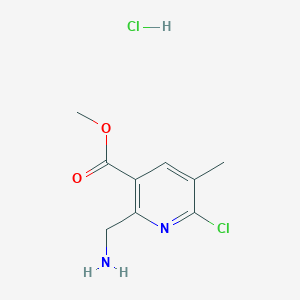
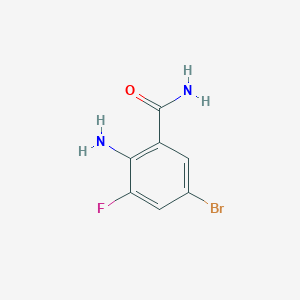

![methyl 3-[(2R)-1-acetylpyrrolidin-2-yl]-2-amino-3-(1,2-oxazol-5-yl)propanoate](/img/structure/B11757754.png)
![4,5-Dihydro-6H-cyclopenta[d]oxazol-6-one](/img/structure/B11757763.png)
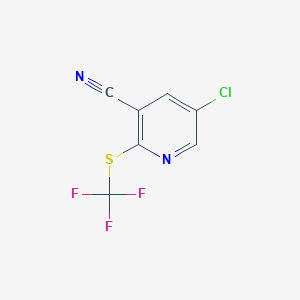

![(E)-N-{2-[(butan-2-yl)amino]-2-methylpropylidene}hydroxylamine](/img/structure/B11757777.png)
![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)
![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)
